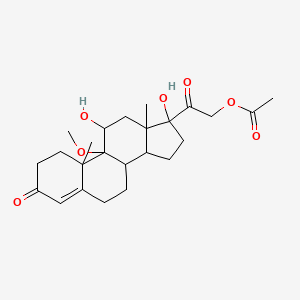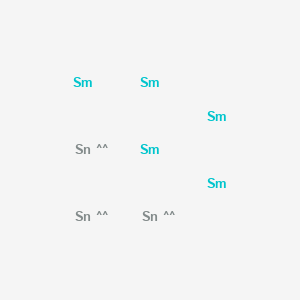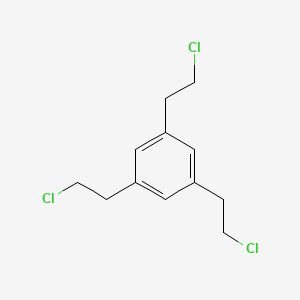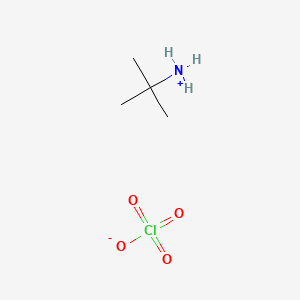![molecular formula C6H3Cl2NOS B14720108 1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene CAS No. 21250-20-4](/img/structure/B14720108.png)
1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene is a chemical compound that belongs to the class of disubstituted benzenes It is characterized by the presence of two chlorine atoms and a sulfonamide group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene typically involves the chlorination of benzene followed by the introduction of the sulfonamide group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired substitution pattern on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where benzene is treated with chlorine gas in the presence of a catalyst. The sulfonamide group is then introduced through a subsequent reaction step, which may involve the use of sulfur-containing reagents under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenes depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorine atoms may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichlorobenzene: Lacks the sulfonamide group, making it less reactive in certain biological contexts.
4-Chloro-2-nitroaniline: Contains a nitro group instead of the sulfonamide group, leading to different chemical properties and reactivity.
2,4-Dichlorobenzene sulfonamide: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene is unique due to the presence of both chlorine atoms and the sulfonamide group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
21250-20-4 |
|---|---|
Formule moléculaire |
C6H3Cl2NOS |
Poids moléculaire |
208.06 g/mol |
Nom IUPAC |
1,2-dichloro-4-(sulfinylamino)benzene |
InChI |
InChI=1S/C6H3Cl2NOS/c7-5-2-1-4(9-11-10)3-6(5)8/h1-3H |
Clé InChI |
ICMPKYSDIZJHDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N=S=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]urea](/img/structure/B14720032.png)

![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)



![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)







